Hexobarbital sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
50-09-9 |
|---|---|
Molecular Formula |
C12H16N2NaO3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
sodium;5-(cyclohexen-1-yl)-1,5-dimethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3.Na/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16;/h6H,3-5,7H2,1-2H3,(H,13,15,17); |
InChI Key |
SVNBLYILNKAFQM-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)[N-]C(=O)N(C1=O)C)C2=CCCCC2.[Na+] |
Canonical SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2.[Na] |
Other CAS No. |
50-09-9 |
Synonyms |
Evipan Hexenal Hexobarbital Hexobarbital, Sodium Hexobarbitone Sodium Hexobarbital |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Studies
Established Synthetic Pathways for Hexobarbital (B1194168)
The synthesis of hexobarbital can be achieved through several established chemical routes. These pathways typically involve the condensation of a cyano-containing intermediate with a urea (B33335) or guanidine (B92328) derivative to form the core barbiturate (B1230296) ring structure.
Cyclohex-1-enyl 2-Cyanopropanoate and Guanidine-Based Synthesis
One of the primary methods for synthesizing hexobarbital involves the reaction of cyclohex-1-enyl 2-cyanopropanoate with guanidine. wikipedia.org This reaction is typically carried out in the presence of a strong base, such as sodium methylate. The process leads to the formation of a hexobarbital sodium intermediate. wikipedia.org This intermediate can then be methylated, for example with dimethyl sulfate (B86663), to yield the final hexobarbital product. wikipedia.org
Ethyl 2-Cyano-2-(cyclohex-1-enyl)propanoate and N-Methylurea-Based Synthesis
An alternative and well-documented pathway to hexobarbital utilizes ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate and N-methylurea as the starting materials. wikipedia.org This synthesis is conducted in a two-stage process. wikipedia.org In the first stage, the reactants are combined with a base like tert-butylate in tert-butyl alcohol at a controlled temperature of 20-50 °C. wikipedia.org The second stage involves the addition of hydrogen chloride in a solvent system of ethanol (B145695) and water to complete the reaction and yield hexobarbital. wikipedia.org
Table 1: Key Reactants and Conditions for Established Hexobarbital Synthesis
| Synthesis Pathway | Key Reactants | Reagents/Conditions |
|---|---|---|
| Guanidine-Based | Cyclohex-1-enyl 2-cyanopropanoate, Guanidine | Sodium methylate, Dimethyl sulfate |
Role of this compound as a Synthetic Intermediate
This compound, the salt form of hexobarbital, is primarily known for its use in pharmaceutical formulations. ncats.ionih.gov In synthetic chemistry, it is often the direct product of the initial cyclization reaction before protonation or further modification. wikipedia.org For instance, in the guanidine-based synthesis, a this compound intermediate is formed which is then methylated. wikipedia.org While extensively used in biological and pharmacological research to study enzyme systems like cytochrome P450, its role as a starting material for further chemical synthesis is less commonly documented compared to its parent compound, barbituric acid. ncats.iorsc.org
Advanced Approaches to Barbiturate Analog Synthesis
The core structure of barbituric acid serves as a versatile scaffold for the development of a wide range of derivatives. mdpi.comresearchgate.net The pharmacological properties of these analogs are highly dependent on the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com
Structure-Directed Synthesis of Barbituric Acid Derivatives
The synthesis of barbituric acid derivatives is a significant area of research, with strategies focused on creating molecules with specific functionalities. mdpi.comdntb.gov.ua Multicomponent reactions (MCRs) are an efficient method for producing a variety of bioactive compounds from the barbituric acid scaffold. mdpi.comresearchgate.net These reactions, such as the Knoevenagel condensation and Michael addition, allow for the construction of complex molecules like pyrano-fused pyrimidines and spiro-oxindole derivatives in a single step. mdpi.comresearchgate.net
Researchers have synthesized various analogs by modifying the core structure. For example, 3-acyl and 3-carboxamidobarbiturates have been prepared through direct 3-acylation of barbituric acid templates using a carboxylic acid with DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-(dimethylamino)pyridine). mdpi.com Another approach involves the synthesis of tetrafluorophthalimido- and tetrafluorobenzamidobarbituric acids, which are derived from the structure of thalidomide. nih.gov
Table 2: Examples of Synthesized Barbituric Acid Derivatives
| Derivative Class | Synthetic Method | Precursors |
|---|---|---|
| Spiro-pyrimidine barbituric acid | Three-component reaction | Aryl amine, Isatin, Barbituric acid |
| 3-Acylbarbiturates | Direct 3-acylation | Barbituric acid templates, Carboxylic acid |
| Tetrafluorophthalimidobarbituric acids | Condensation | 5-Aminobarbituric acids, Tetrafluorophthalic anhydride |
Exploration of Novel Amine-Functionalized Barbituric Acids
The incorporation of amine functionalities into the barbituric acid structure has led to the development of novel derivatives with unique properties. mdpi.comnih.govacs.org One method involves using 5-aminobarbituric acids as key intermediates for condensation reactions, such as with phthalic anhydride, to create new analogs. nih.gov
The synthesis of 3-carboxamidobarbituric acids represents another avenue of exploration. mdpi.com These are prepared through the conventional amine exchange of 3-alkoxycarbonyl barbiturates, which are themselves synthesized from barbituric acids and butyl chloroformate. mdpi.com Furthermore, dual-functionalized protic ionic liquids have been designed and synthesized using an acid-base neutralization reaction between diethylenetriamine (B155796) and barbituric acid, highlighting an innovative application of amine functionalization. acs.org The reaction of 1,3-dimethyl-5-acetyl-barbituric acid with primary amines also provides access to intermediates for selectively protected spermidines. mdpi.com
Molecular Pharmacology and Receptor Interaction Mechanisms
Gamma-Aminobutyric Acid (GABA) Receptor Potentiation
The principal mechanism of action for hexobarbital (B1194168) sodium involves the potentiation of the effects of Gamma-Aminobutyric Acid (GABA), the main inhibitory neurotransmitter in the mammalian brain. wikipedia.orgpatsnap.com
Hexobarbital acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel. wikipedia.orgwikipedia.org It binds to a specific site on the receptor, distinct from the GABA binding site, known as the barbiturate (B1230296) binding site. wikipedia.orgdrugbank.com This binding event increases the affinity of the GABA-A receptor for GABA, thereby enhancing the neurotransmitter's natural inhibitory effect. wikipedia.org This allosteric modulation means that hexobarbital does not activate the receptor on its own but rather amplifies the effect of GABA. wikipedia.org The binding of hexobarbital to its site on the GABA-A receptor complex allosterically increases the binding of GABA to its own site. wikipedia.org
The GABA-A receptor is fundamentally a chloride ion channel. wikipedia.orgpatsnap.com When GABA binds to the receptor, it triggers the opening of this channel, allowing chloride ions (Cl-) to flow into the neuron. wikipedia.orgpatsnap.com This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. wikipedia.orgpatsnap.com Hexobarbital significantly alters the dynamics of this channel. It increases the duration for which the chloride ion channel remains open in response to GABA binding. patsnap.comdrugbank.comdrugbank.com Specifically, it can prolong the longest open state of the channel to as much as 9 milliseconds, thereby extending the postsynaptic inhibitory effect. wikipedia.org While some barbiturates may slightly enhance chloride flux even in the absence of GABA at high concentrations, their primary action is to potentiate GABA-stimulated chloride influx. nih.gov
Stereoselective Interactions with GABA-A Receptors
Hexobarbital is a chiral molecule, existing as two stereoisomers or enantiomers: S(+) and R(-). wikipedia.org Research has consistently shown that the interaction of hexobarbital with the GABA-A receptor is stereoselective, meaning the two enantiomers exhibit different potencies. wikipedia.orgnih.gov
Studies have demonstrated that the S(+) enantiomer of hexobarbital is more potent in its action on GABA-A receptors than the R(-) enantiomer. wikipedia.orgnih.gov In vitro studies using whole-cell patch-clamp techniques on cells with defined GABA-A receptor subunit compositions have shown that both enantiomers potentiate GABA-induced currents. However, the S-enantiomer is consistently more potent, with a potency ratio of 1.7 to 3.5 times that of the R-enantiomer. nih.gov This stereoselectivity is a key finding that supports the GABA-A receptor as a primary target for the anesthetic actions of barbiturates. nih.gov Interestingly, while the S(+) isomer is more potent at the GABA-A receptor, the R(-) isomer has been found to be a more potent displacer of ligands from muscarinic receptors, though the S(+) isomer is the more potent anesthetic. nih.gov
Modulation of Excitatory Neurotransmitter Systems
In addition to its profound effects on the inhibitory GABAergic system, hexobarbital also modulates excitatory neurotransmission, primarily by inhibiting the activity of glutamate (B1630785), the major excitatory neurotransmitter in the brain. wikipedia.orgpatsnap.com
Interactive Data Table: Enantiomeric Potency of Barbiturates
| Barbiturate | Enantiomer | Relative Potency (vs. R-enantiomer) | Reference |
| Hexobarbital | S(+) | 1.7 - 3.5 times more potent | nih.gov |
| Hexobarbital | R(-) | Baseline | nih.gov |
| Pentobarbital (B6593769) | S(+) | 1.7 - 3.5 times more potent | nih.gov |
| Pentobarbital | R(-) | Baseline | nih.gov |
| Thiopental | S(+) | 1.7 - 3.5 times more potent | nih.gov |
| Thiopental | R(-) | Baseline | nih.gov |
Inhibition of Neurotransmitter Release via Calcium Channel Modulation
Hexobarbital, like other barbiturates, has been demonstrated to inhibit the release of various neurotransmitters, including acetylcholine, norepinephrine, GABA, and glutamate. annualreviews.org This inhibition is fundamentally linked to the drug's ability to modulate calcium (Ca2+) entry into presynaptic nerve terminals. annualreviews.orgnih.gov Neurotransmitter release is a calcium-dependent process, triggered by the influx of Ca2+ through voltage-dependent calcium channels (VDCCs) upon depolarization of the presynaptic membrane. nih.govclinpractice.ru By reducing this crucial calcium influx, hexobarbital effectively dampens synaptic transmission. nih.gov
The primary mechanism for this action is the direct inhibition of high-voltage activated calcium channels, particularly P/Q-type (CaV2.1) channels. wikipedia.orgnih.gov These channels are predominant at most fast synapses in the mammalian central nervous system and are integral to the neurotransmitter release machinery. nih.gov Research on human recombinant P/Q-type channels has shown that barbiturates like pentobarbital, a compound structurally and functionally similar to hexobarbital, produce a concentration-dependent block of these channels. nih.gov The mechanism involves an open-channel block, where the drug preferentially binds to and blocks the channel when it is in its open state, which occurs during high-frequency neuronal firing. nih.govnih.gov This "use-dependent" block means the inhibitory effect is more pronounced during periods of intense synaptic activity. nih.gov
Studies have shown that barbiturates can reduce the duration of calcium-dependent action potentials in neurons. nih.gov For instance, pentobarbital was found to reduce the duration of these action potentials by 50% at a concentration of 170 µM. nih.gov This effect correlates with the reduction in neurotransmitter release and the inhibition of calcium uptake observed in synaptosomes, which are isolated presynaptic terminals. annualreviews.orgnih.gov The inhibition of glutamate release, a major excitatory neurotransmitter, is a key consequence of this calcium channel modulation, contributing significantly to the central nervous system depressant effects of hexobarbital. wikipedia.orgpatsnap.com
Investigations of Acute Effects on Neural Tissue Calcium Accumulation
Acute exposure to barbiturates like hexobarbital leads to a discernible inhibition of calcium accumulation in neural tissues, particularly in synaptosomes. annualreviews.org The depolarization-stimulated influx of calcium into synaptosomes is significantly blocked by barbiturates in vitro. annualreviews.org This effect, however, may not be the sole contributor to the drug's primary anesthetic actions, as both anesthetic and convulsant barbiturates have been shown to inhibit calcium uptake by synaptosomes. annualreviews.org This suggests the effect on calcium accumulation might be more closely related to the anticonvulsant properties shared by many barbiturates. annualreviews.org
Research on rat brain synaptosomes has revealed regional differences in the susceptibility to barbiturate-induced inhibition of calcium influx. nih.gov For example, an in vitro challenge with pentobarbital (0.3 mM) caused a significant depression of potassium-induced 45Ca++ influx in synaptosomes from the cerebral cortex (39% inhibition), cerebellum (73% inhibition), and brain stem (77% inhibition). nih.gov In contrast, synaptosomes from the striatum, hypothalamus, and mid-brain showed no significant depression of calcium influx under the same conditions. nih.gov This data indicates that certain brain regions are more sensitive to the calcium-modulating effects of barbiturates. nih.gov
Data Tables
Table 1: Regional Inhibition of K+-induced 45Ca++ Influx by Pentobarbital in Rat Brain Synaptosomes
| Brain Region | Concentration of Pentobarbital | Percent Inhibition of 45Ca++ Influx | Reference |
|---|---|---|---|
| Cerebral Cortex | 0.3 mM | 39% | nih.gov |
| Cerebellum | 0.3 mM | 73% | nih.gov |
| Brain Stem | 0.3 mM | 77% | nih.gov |
| Striatum | 0.3 mM | Not Significant | nih.gov |
| Hypothalamus | 0.3 mM | Not Significant | nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Hexobarbital sodium |
| Acetylcholine |
| Norepinephrine |
| Gamma-aminobutyric acid (GABA) |
| Glutamate |
| Calcium |
| Pentobarbital |
Enzymatic Biotransformation and Metabolic Pathways
Hepatic Microsomal Metabolism
The initial and rate-limiting step in hexobarbital (B1194168) metabolism occurs within the hepatic microsomes, the endoplasmic reticulum of liver cells. nih.govnih.gov This phase I metabolic process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which catalyze the oxidation of the hexobarbital molecule. epa.govpharm.or.jpnih.gov
Several cytochrome P450 isozymes are responsible for the metabolism of hexobarbital. nih.gov The primary reaction is a hydroxylation, which introduces a hydroxyl group onto the cyclohexenyl ring of the molecule. wikipedia.orgpsu.edu Research has identified specific CYP isozymes that play a crucial role in this process.
CYP2B1 : This isozyme is a key catalyst in the hydroxylation of hexobarbital to form 3'-hydroxyhexobarbital (B1209205). wikipedia.org
CYP2C19 and CYP2B6 : These isoforms are also significantly involved in the hepatic metabolism of hexobarbital, specifically in its hydroxylation. frontiersin.orgpatsnap.com The rate of metabolism can be influenced by genetic polymorphisms in these enzymes. patsnap.com
CYP3A4 : Inhibition of this isozyme has been shown to inhibit hexobarbital metabolism, indicating a relationship between the two. wikipedia.org
The activity of these enzymes is a critical determinant of the duration of hexobarbital's effects, with higher metabolic rates leading to a shorter duration of action. nih.gov
| Isozyme | Metabolic Reaction | Reference |
|---|---|---|
| CYP2B1 | Catalyzes the formation of 3'-hydroxyhexobarbital. | wikipedia.org |
| CYP2C19 | Involved in the hydroxylation of hexobarbital. | frontiersin.orgpatsnap.com |
| CYP2B6 | Participates in the hydroxylation of hexobarbital. | frontiersin.orgpatsnap.com |
Hexobarbital is administered as a racemic mixture of its two enantiomers, (R)-(-)-hexobarbital and (S)-(+)-hexobarbital. The metabolic process is highly stereoselective, meaning the two enantiomers are metabolized differently, leading to the formation of distinct stereoisomeric metabolites. wikipedia.org
The hydroxylation by cytochrome P450 enzymes results in the formation of 3'-hydroxyhexobarbital (3HHB). epa.govpharm.or.jpnih.govebi.ac.uk This process exhibits a high degree of stereoselectivity:
The (S)-(+)-enantiomer of hexobarbital is preferentially metabolized to β-3'-hydroxyhexobarbital. pharm.or.jpwikipedia.orgebi.ac.uk
The (R)-(-)-enantiomer is preferentially transformed into α-3'-hydroxyhexobarbital. pharm.or.jpwikipedia.orgebi.ac.uk
This stereoselective metabolism results in four possible enantiomers for 3'-hydroxyhexobarbital. wikipedia.org
| Hexobarbital Enantiomer | Predominant Metabolite | Reference |
|---|---|---|
| (S)-(+)-Hexobarbital | β-3'-Hydroxyhexobarbital | pharm.or.jpwikipedia.orgebi.ac.uk |
| (R)-(-)-Hexobarbital | α-3'-Hydroxyhexobarbital | pharm.or.jpwikipedia.orgebi.ac.uk |
Secondary Metabolic Transformations
Following the initial hydroxylation, the resulting 3'-hydroxyhexobarbital metabolites undergo further phase II biotransformation reactions. These secondary transformations increase the water solubility of the metabolites, preparing them for excretion.
Glucuronidation is a major phase II conjugation pathway for 3'-hydroxyhexobarbital. wikipedia.org This reaction involves the covalent addition of a glucuronic acid molecule to the hydroxyl group of 3HHB, a process catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org The resulting glucuronide conjugates are readily excreted, primarily in the urine. ebi.ac.uknih.gov
This conjugation process is also stereoselective. epa.govnih.govebi.ac.uk Studies in rabbits have shown that the isomers with an S-configuration at the 3'-position of the cyclohexenyl ring are preferentially conjugated with glucuronic acid. epa.govnih.govnih.gov Specifically, α-3'-hydroxyhexobarbital (derived from (-)-hexobarbital) and the β-isomer (from (+)-hexobarbital) are the preferred substrates for glucuronidation. epa.govebi.ac.uk In rabbits administered hexobarbital, these glucuronides can account for approximately 30% of the initial dose of each enantiomer. nih.gov
In addition to glucuronidation, 3'-hydroxyhexobarbital can be further oxidized through dehydrogenation to form 3'-oxohexobarbital (B1213325) (3OHB), a reactive ketone metabolite. epa.govpharm.or.jpnih.govwikipedia.orgebi.ac.uk This reversible oxidation is catalyzed by NAD(P)+-dependent 3-hydroxyhexobarbital (B1221234) dehydrogenases (3HBD), which are cytosolic enzymes belonging to the aldo-keto reductase (AKR) superfamily. pharm.or.jpwikipedia.org
These dehydrogenation reactions are also stereospecific. wikipedia.org The 3HBD enzymes show the highest activity towards the (R)-(-) conformation of 3'-hydroxyhexobarbital, in both its alpha and beta forms, leading to a preferential formation of 3'-oxohexobarbital from this enantiomer. wikipedia.org These enzymes have been purified and characterized from the liver cytosol of various species, including humans, rabbits, and guinea pigs. epa.govnih.govebi.ac.uknih.gov While most species' enzymes can use both NAD+ and NADP+ as cofactors, the human enzyme shows a high preference for NAD+. nih.govwikipedia.orgebi.ac.uk
Novel Metabolic Conjugation Pathways
More recent research has uncovered a novel metabolic pathway for hexobarbital that proceeds via the reactive 3'-oxohexobarbital intermediate. epa.govpharm.or.jpnih.govebi.ac.uk This pathway involves conjugation with glutathione (B108866) (GSH), a key cellular antioxidant.
The reaction between 3'-oxohexobarbital and glutathione leads to the formation of two distinct products:
1,5-dimethylbarbituric acid epa.govpharm.or.jpnih.govwikipedia.orgebi.ac.uk
A cyclohexenone-glutathione adduct epa.govpharm.or.jpnih.govwikipedia.orgebi.ac.uk
This biotransformation is thought to occur via an epoxide-diol mechanism. wikipedia.org Following their formation, these novel metabolites are excreted from the body. Studies in rats have shown that 1,5-dimethylbarbituric acid is primarily excreted in the urine, while the cyclohexenone-glutathione adduct is excreted into the bile. epa.govpharm.or.jpnih.govebi.ac.uk The identification of these metabolites has provided a more complete picture of the complex metabolic fate of hexobarbital.
Genetic and Environmental Modulators of Hexobarbital Metabolism in Experimental Models
The biotransformation of hexobarbital is not a static process but is dynamically influenced by a range of genetic and environmental factors. Research in experimental models has been crucial in elucidating these modulators, which can significantly alter the rate and pathway of hexobarbital metabolism, thereby affecting its pharmacological activity.
Genetic Modulators
Genetic differences, particularly in the expression and activity of metabolic enzymes, are primary determinants of the variability observed in hexobarbital metabolism.
Species and Strain Differences:
Marked differences in hexobarbital metabolism exist both between and within species. abuad.edu.ng For instance, in vitro studies have demonstrated that liver microsomes from cottontail rabbits metabolize hexobarbital approximately ten times faster than those from New Zealand rabbits. abuad.edu.ng Such variations are often attributed to genetic differences in the levels of metabolizing enzymes. abuad.edu.ng
In rats, significant inter-strain differences in hexobarbital metabolism have also been reported. karger.com Studies comparing Wistar, Holtzman, Sprague-Dawley, and Long Evans rats revealed considerable variation in the rates of hexobarbital metabolism, particularly in female rats. karger.com Adult female rats showed about a three-fold variation among strains, while younger females exhibited a nearly six-fold difference. karger.com These findings highlight that the genetic makeup of an animal strain is a critical factor in determining its capacity to metabolize hexobarbital. karger.comnih.gov The sensitivity of the central nervous system to hexobarbital, however, appears to be similar across these strains. karger.com
Sex-Related Differences:
Sex is another significant genetic modulator of hexobarbital metabolism, with adult male rats generally metabolizing a variety of foreign compounds, including hexobarbital, at a much faster rate than female rats. abuad.edu.ng This sex-dependent difference is linked to the influence of sex hormones, particularly androgens, which can enhance metabolic activity. abuad.edu.ng However, these sex-related differences are also species-dependent. abuad.edu.ng In contrast to rats, studies in Crl:CD-1 (ICR)BR mice have shown that males have a lower Vmax and a higher Km for hepatic microsomal hexobarbital hydroxylase compared to females, leading to longer hexobarbital-induced sleeping times in males. nih.gov This difference is attributed to the repressive effects of testicular androgens on hepatic mono-oxygenases in this particular mouse strain. nih.gov
Table 1: Influence of Genetic Factors on Hexobarbital Metabolism in Rats
Environmental Modulators
Environmental factors can significantly modulate the enzymatic pathways responsible for hexobarbital biotransformation, primarily through the induction or inhibition of cytochrome P450 (CYP450) enzymes. wcrj.net
Enzyme Induction:
Exposure to certain chemical agents can lead to an increase in the synthesis of CYP450 enzymes, a process known as enzyme induction. This results in an accelerated metabolism of hexobarbital. wcrj.net
Phenobarbital (B1680315): Pretreatment with phenobarbital has been shown to stimulate the N-demethylating activity of rat liver for N-methyl barbituric acids like hexobarbital. annualreviews.org It can also induce its own metabolism. annualreviews.org For example, administering two doses of hexobarbital per day for several days stimulated its in vitro metabolism in rat and rabbit liver microsomes. annualreviews.org Phenobarbital treatment in mice led to a significant increase in hexobarbital hydroxylase activity. tandfonline.com
Phenytoin (B1677684): In mice, treatment with phenytoin resulted in a significant increase in hepatic cytochrome P450 levels and an approximately 8-fold increase in hexobarbital hydroxylase activity. tandfonline.com This induction of CYP2B is associated with a marked decrease in hexobarbital sleeping time. tandfonline.com
3-Methylcholanthrene (B14862): The effect of 3-methylcholanthrene on hexobarbital metabolism can vary depending on the strain, sex, and age of the animal, resulting in increases, decreases, or no change in the rate of hexobarbital disappearance. karger.com
Enzyme Inhibition:
Conversely, some compounds can inhibit the activity of CYP450 enzymes, leading to a decreased rate of hexobarbital metabolism and a prolongation of its effects. wcrj.net
Analgesics: Chronic pretreatment with morphine or codeine has been found to inhibit the in vitro metabolism of hexobarbital in rat liver microsomes. annualreviews.org
H2-Receptor Antagonists: Cimetidine, mifentidine, and its derivatives have been shown to cause a dose-dependent increase in hexobarbital-induced sleeping time in mice, indicating inhibition of the P450 enzymes responsible for its metabolism. nih.gov
Methimazole: This antithyroid drug competitively inhibits the hepatic metabolism of hexobarbital in mice, leading to prolonged sleeping times. drug-interaction-research.jp
Other Compounds: A variety of compounds, including chlorpromazine, zoxazolamine, and phenylbutazone, can competitively inhibit the microsomal N-demethylation of ethylmorphine, and hexobarbital and ethylmorphine are mutually inhibitory. annualreviews.org Triacetyloleandomycin, an inhibitor of CYP3A4, also inhibits hexobarbital metabolism. wikipedia.org
Other Environmental Factors:
Diet and Nutrition: Dietary factors can influence drug-metabolizing enzymes. koreascience.kr
Circadian Rhythms and Lighting: Studies in rats have shown circadian variations in the rate of hexobarbital oxidation in the liver. nih.gov Altering the light/dark cycle and feeding schedules can significantly change the 24-hour mean of hexobarbital oxidation rate and the phasing of its circadian pattern. nih.gov
Ambient Temperature: Foraging under cooler conditions can modify liver function and potentially affect drug metabolism. researchgate.net
Table 2: Effects of Environmental Modulators on Hexobarbital Metabolism
Preclinical Research Models and Experimental Applications
The Hexobarbital (B1194168) Sleep Test (HST) in Rodent Phenotyping
Characterization of Microsomal Oxidation Intensity (Fast/Slow Metabolizers)
The HST enables the classification of rodents into distinct phenotypes based on their ability to metabolize hexobarbital. Animals that experience a shorter duration of sleep are categorized as "fast metabolizers" (FM), indicating a high intensity of microsomal oxidation. Conversely, those with a prolonged sleep time are identified as "slow metabolizers" (SM), which is indicative of a lower intensity of microsomal oxidation. nih.govpsu.edupsu.edupsu.edu This difference in sleep duration directly reflects the efficiency of the hepatic CYP450 enzyme system in clearing the drug.
Research has demonstrated a clear correlation between hexobarbital-induced sleep time and the content of hepatic microsomal CYP450. Rats with a short hexobarbital sleep time (SHST) exhibit a higher content of microsomal CYP450 compared to those with a long hexobarbital sleep time (LHST). researchgate.net This fundamental principle allows researchers to segregate animals into groups with inherently different drug-metabolizing capacities, providing a powerful model for investigating the genetic and environmental factors that influence drug metabolism. nih.gov
Table 1: Phenotypic Classification of Rats Based on the Hexobarbital Sleep Test (HST)
| Phenotype | HST Duration | Microsomal Oxidation Intensity |
|---|---|---|
| Fast Metabolizer (FM) | < 15 minutes | High |
| Slow Metabolizer (SM) | ≥ 15 minutes | Low |
Data derived from studies on Wistar rats. nih.govpsu.edupsu.edu
Applications in Predicting Neurobiological Phenotypes (e.g., PTSD Susceptibility)
The metabolic phenotype identified by the HST has been shown to predict susceptibility to certain neurobiological conditions, such as post-traumatic stress disorder (PTSD). nih.govpsu.edu Studies in rat models of experimental PTSD have revealed that slow metabolizers are more susceptible to developing anxiety-like behaviors characteristic of PTSD following stress exposure. psu.edupsu.edu
In these studies, rats were first phenotyped as either fast or slow metabolizers using the HST. Following a period of rest, they were subjected to predator scent stress. The results indicated that stressed slow metabolizers developed experimental PTSD, which was not observed in the stressed fast metabolizers. nih.gov Furthermore, unstressed slow metabolizers already exhibited higher levels of anxiety and corticosterone (B1669441) compared to their fast-metabolizing counterparts. psu.edunih.gov This suggests a baseline difference in the liver-brain axis that contributes to resilience or susceptibility to stress-related disorders. The HST, therefore, serves as a predictive tool for identifying individuals who may be more vulnerable to the detrimental effects of trauma. nih.govpsu.eduresearchgate.net
Table 2: Behavioral and Endocrine Differences in Fast and Slow Metabolizer Rats
| Phenotype | Condition | Anxiety Level | Plasma Corticosterone | PTSD-like Behavior (Post-Stress) |
|---|---|---|---|---|
| Fast Metabolizer (FM) | Unstressed | Lower | Lower | Resistant |
| Slow Metabolizer (SM) | Unstressed | Higher | Higher | N/A |
| Fast Metabolizer (FM) | Stressed | Lower than stressed SM | Lower than unstressed SM | Resistant |
| Slow Metabolizer (SM) | Stressed | Aggravated | Higher than stressed FM | Susceptible |
Findings based on a predator scent stress model in Wistar rats. nih.govpsu.edunih.gov
Assessment of Xenobiotic Impact on Sleep Induction
The HST is also employed to evaluate the impact of various xenobiotics on drug metabolism. Exposure to certain chemicals can either induce or inhibit the activity of hepatic microsomal enzymes, thereby altering the duration of hexobarbital-induced sleep. For instance, long-term treatment of rats with the herbicide atrazine (B1667683) was found to shorten hexobarbital narcosis, indicating an induction of the hepatic pharmacometabolic system. nih.gov Conversely, exposure to other compounds can prolong sleep time, signifying an inhibition of metabolic enzymes. This application of the HST provides a valuable screening method to assess how environmental toxins and other foreign compounds may affect the body's ability to process drugs and other substances. avma.orgtoxicology.org
In Vivo and In Vitro Studies of Drug Metabolism Kinetics
The metabolism of hexobarbital has been extensively studied using both in vivo and in vitro models to understand the kinetics of drug biotransformation. These studies have provided a detailed picture of how the drug is processed and the factors that influence its metabolic rate.
Correlation Between Narcosis Duration and Metabolic Rates in Animal Models
A direct correlation exists between the duration of hexobarbital-induced narcosis and its metabolic rate in animal models. A shorter sleep time is associated with a faster rate of in vivo metabolism. psu.edu The biological half-life of hexobarbital has been shown to vary between different strains of mice, which corresponds to differences in their sleep times. psu.edu For example, the half-life of hexobarbital is significantly shorter in CFW and ICR mice (15 minutes) compared to A/HeJ mice (28 minutes), reflecting a more rapid metabolic clearance in the former strains. psu.edu
Enzyme Activity Assays in Isolated Hepatic Microsomal Systems
In vitro studies using isolated hepatic microsomal systems have been instrumental in elucidating the specific enzymatic processes involved in hexobarbital metabolism. These assays allow for the direct measurement of the activity of enzymes responsible for breaking down the compound. The primary enzymes involved are part of the cytochrome P450 superfamily. nih.govnih.gov
In these experimental setups, liver microsomes are incubated with hexobarbital, and the rate of its disappearance or the formation of its metabolites is measured. The main metabolites produced are 3'-hydroxyhexobarbital (B1209205) and 3'-ketohexobarbital. psu.edu Enzyme kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km), can be determined from these in vitro assays. nih.govnih.gov For example, studies in mice have shown sex-based differences in these parameters, with male mice exhibiting a lower Vmax and a higher Km for hepatic microsomal hexobarbital hydroxylase compared to females, which aligns with the longer sleeping times observed in males. nih.gov
These in vitro assays have also been used to confirm the effects of inducers and inhibitors on hexobarbital metabolism. For instance, liver microsomes from mice pretreated with phenobarbital (B1680315) show a twofold increase in the rate of formation of hexobarbital's primary metabolites. psu.edu Similarly, the inhibitory effects of various compounds on hexobarbital metabolism have been demonstrated through decreased enzyme activity in isolated microsomal preparations. nih.govdrug-interaction-research.jp
Experimental Models for Organ Function Assessment
Hexobarbital sodium serves as a valuable tool in preclinical research for assessing the functional capacity of the liver, particularly its ability to metabolize drugs. This is often evaluated using the "Hexobarbital Sleep Test" (HST). wikipedia.org The duration of sleep induced by hexobarbital is inversely proportional to the activity of hepatic microsomal drug-metabolizing enzymes. capes.gov.br Therefore, a prolonged sleeping time suggests impaired liver function, while a shortened duration can indicate an enhancement of metabolic capacity or the recovery of function. capes.gov.brresearchgate.net
This principle is frequently applied in experimental models of toxic hepatitis, where liver damage is induced in laboratory animals by a hepatotoxin like carbon tetrachloride (CCl4). researchgate.netrjptonline.org The CCl4-induced injury simulates aspects of human viral hepatitis by producing toxic reactive metabolites that cause peroxidative damage to liver cells. rjptonline.org In these models, the hexobarbital test is used to quantify the extent of liver dysfunction and to evaluate the efficacy of potential hepatoprotective agents. researchgate.net
A return of the prolonged, toxin-induced sleeping time towards the normal duration observed in healthy control animals is considered a key indicator of the restoration of the liver's antitoxic function. researchgate.net For instance, in a study on rats with CCl4-induced toxic hepatitis, the administration of a meadowsweet extract led to a significant shortening of hexobarbital-induced sleep compared to untreated animals with hepatitis, demonstrating the extract's hepatoprotective activity. researchgate.net The results showed that the sleep duration in treated rats approached that of intact control animals, reflecting a recovery of liver function. researchgate.net
Table 1: Effect of Meadowsweet Extract (ME) on Hexobarbital-Induced Sleep in Rats with Toxic Hepatitis This interactive table presents findings from a study evaluating the hepatoprotective effects of Meadowsweet Extract by measuring hexobarbital-induced sleep duration in a toxic hepatitis model.
| Animal Group | Treatment | Sleep Duration (minutes, Mean ± SEM) |
|---|---|---|
| Intact Control | Normal Saline | 65.4 ± 3.1 |
| Toxic Hepatitis Control | CCl4 + Normal Saline | 110.2 ± 5.8 |
| Hepatitis + ME (40% ethanol) | CCl4 + ME | 75.6 ± 4.2* |
| Hepatitis + ME (70% ethanol) | CCl4 + ME | 70.3 ± 3.9* |
Statistically significant decrease in sleep duration compared to the Toxic Hepatitis Control group, indicating recovery of hepatic function. Data sourced from research on the hepatoprotective activity of meadowsweet extract. researchgate.net
Neurophysiological Investigations in Animal Models
In neurophysiological research, this compound is utilized to determine anesthetic thresholds through electroencephalography (EEG). nih.gov This method provides a precise measure of brain sensitivity to the anesthetic agent. The technique involves the intravenous infusion of hexobarbital into an animal model, typically a rat, while continuously monitoring the brain's electrical activity via EEG. nih.govebi.ac.uk
The anesthetic threshold is defined by the dose or brain concentration of hexobarbital required to produce a specific, predetermined EEG event. capes.gov.brnih.gov A commonly used criterion is the appearance of a "burst suppression" of 1 second or more. nih.govebi.ac.uk A burst suppression is a pattern on the EEG characterized by periods of high-voltage electrical activity alternating with periods of little to no activity (suppression). Once the target EEG event is observed, the infusion is stopped, and the amount of drug administered or its concentration in the brain is recorded as the threshold. nih.gov This EEG threshold technique is employed to investigate interactions between hexobarbital and other neuroactive compounds. ebi.ac.uk For example, studies have used this model to show that pretreatment with substances like flumazenil (B1672878) can reduce the threshold dose of hexobarbital, indicating a synergistic interaction. ebi.ac.uk
This compound is a key compound in experimental models designed to investigate the mechanisms of acute pharmacodynamic tolerance. nih.govnih.gov Pharmacodynamic tolerance refers to the phenomenon where the response to a drug diminishes over a short period of continuous or repeated exposure, which is caused by adaptive changes at the cellular or receptor level rather than changes in the drug's metabolism (pharmacokinetics). derangedphysiology.comunc.edu
In the context of hexobarbital, acute tolerance is measured as an increase in the brain concentration of the drug required to maintain a constant level of anesthesia. nih.gov Using the EEG threshold method described previously, an initial anesthetic level is established. This level is then maintained for a set period, for instance, one hour. nih.govnih.gov During this time, the brain adapts, and a higher concentration of hexobarbital becomes necessary to produce the same EEG-defined anesthetic effect. nih.gov
Research in male rats has demonstrated this phenomenon clearly. After maintaining a stable level of anesthesia for predetermined lengths of time, analysis of brain tissue revealed a progressive increase in the concentration of hexobarbital in the brain cortex. nih.gov This finding indicates that the central nervous system becomes less sensitive to the drug's effects over a short duration. A maximal induction of acute tolerance was observed after 60 minutes of anesthesia, with a significant increase in the required cortex concentration of hexobarbital. nih.gov These models are crucial for understanding the dynamic aspects of how the central nervous system adapts to sedative-hypnotic drugs. nih.gov
Table 2: Development of Acute Tolerance to Hexobarbital in Rats This interactive table illustrates the increase in hexobarbital concentration in the brain cortex required to maintain a constant anesthetic threshold (EEG burst suppression) over time.
| Duration of Anesthesia | Increase in Cortex Hexobarbital Concentration (%) |
|---|---|
| 10 minutes | Slight increase recorded |
| 60 minutes | 45% (Maximal induction) |
Data derived from a study on the dynamic aspects of acute tolerance to hexobarbital evaluated with an anesthesia threshold. nih.gov
Quantitative Structure Activity and Retention Activity Relationship Studies
Computational Approaches to Barbiturate (B1230296) Structure-Activity
The biological effects of barbiturates, including Hexobarbital (B1194168), are largely dictated by their physicochemical properties, which are determined by their molecular structure. Key structural features influencing their activity include the substituents at the C-5 position of the barbituric acid ring. nih.gov Computational models are employed to quantify these relationships.
Predictive modeling for the pharmacological effects of barbiturates like Hexobarbital focuses on correlating molecular descriptors with their sedative and hypnotic activities. These models often utilize multiple linear regression, partial least squares, and various machine learning algorithms to build their predictive equations. mdpi.comresearchgate.net
The primary molecular property influencing the central nervous system (CNS) depressant effect of barbiturates is lipophilicity. nih.gov A compound's ability to cross the blood-brain barrier and exert its effect is directly related to its lipid solubility. QSAR models for barbiturates typically incorporate descriptors that quantify lipophilicity, such as the partition coefficient (log P), alongside electronic and steric parameters. researchgate.net
For instance, a higher log P value generally correlates with increased potency and a faster onset of action. However, this relationship is often parabolic, meaning that beyond an optimal level of lipophilicity, the activity may decrease. Computational studies have developed models that predict the anesthetic activity of a series of barbiturates based on parameters such as:
Log P: A measure of lipophilicity.
Polarizability: The ease with which the electron cloud of the molecule can be distorted.
Molecular Volume: A descriptor of the molecule's size.
A QSAR study on the anesthetic activity of several barbiturates demonstrated that three-parametric models using electronic and geometrical descriptors could reliably predict their effects. researchgate.net These models underscore the importance of specific structural attributes in determining the pharmacological profile of compounds like Hexobarbital.
Table 1: Physicochemical Properties of Hexobarbital
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molar Mass | 236.27 g/mol |
| LogP | 1.98 |
| pKa | 8.2 |
This data is sourced from PubChem. nih.gov
Chromatographic Retention as a Surrogate for Bioactivity
Chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), are valuable tools in QSAR studies. The retention time of a compound in an RP-HPLC system is intrinsically linked to its physicochemical properties, most notably its lipophilicity. mdpi.com This allows chromatographic retention parameters to be used as a surrogate for bioactivity, providing a rapid and reliable method for estimating a compound's biological potential. nih.gov
The fundamental principle is that the retention factor (k) in reversed-phase chromatography is proportional to the compound's partition coefficient between the nonpolar stationary phase and the polar mobile phase. This relationship allows for the estimation of log P values, which are critical inputs for QSAR models. researchgate.net Studies on large sets of barbiturates have shown a significant correlation between their HPLC retention indices and log P values (correlation coefficient r = 0.891), validating the use of chromatographic data in predicting biological properties. researchgate.net
Micellar liquid chromatography (MLC) is a variation of RP-HPLC that uses a mobile phase containing a surfactant (like sodium dodecyl sulfate (B86663), SDS) at a concentration above its critical micelle concentration. mdpi.comsemanticscholar.org This technique is particularly useful for analyzing compounds in biological matrices and for modeling biological processes, as the micelles can mimic the hydrophobic core of biological membranes.
MLC has been successfully applied to the analysis of several barbiturates, including Hexobarbital. A method was developed for the determination of amobarbital, barbital (B3395916), hexobarbital, and secobarbital in serum using an SDS-based micellar mobile phase. nih.gov This method allowed for the direct injection of serum samples and achieved rapid analysis, with all four barbiturates being resolved in under 8 minutes. nih.gov
The use of MLC in retention-activity relationship studies is based on the premise that the partitioning of a drug into the micelles mimics its partitioning into biological lipid bilayers. mdpi.com Therefore, the retention behavior in MLC can provide valuable insights into a drug's absorption, distribution, and ability to cross biological membranes.
Table 2: Optimized MLC Conditions for Barbiturate Separation
| Parameter | Condition |
|---|---|
| Column | C18 (120 x 4.6mm) |
| Mobile Phase | 0.10M SDS-4% (v/v) butanol, pH 7 |
| Detection | UV at 230nm |
Data derived from a study on the determination of barbiturates in serum using MLC. nih.gov
The data obtained from chromatographic studies can be correlated with key preclinical pharmacokinetic (PK) and pharmacodynamic (PD) parameters.
Pharmacokinetic Correlations: Lipophilicity, as estimated by chromatographic retention, strongly influences pharmacokinetic properties such as protein binding, volume of distribution, and metabolic clearance. nih.gov
Protein Binding: More lipophilic barbiturates tend to exhibit higher plasma protein binding. nih.gov
Volume of Distribution (Vd): An increase in lipophilicity generally leads to a larger volume of distribution, indicating greater distribution into tissues. nih.gov
Metabolic Clearance: The relationship between lipophilicity and hepatic clearance can be complex. For some barbiturates, increased lipophilicity leads to higher clearance, but this can be limited by hepatic blood flow for highly lipophilic compounds. nih.gov
Studies on a series of barbiturates in rats have established clear structure-pharmacokinetic relationships, where parameters like total clearance and renal clearance showed a dependency on lipophilicity. nih.gov
Pharmacodynamic Correlations: The primary pharmacodynamic effect of Hexobarbital is CNS depression. The intensity and duration of this effect are related to its ability to reach and interact with its target, the GABA-A receptor. patsnap.com Chromatographically derived lipophilicity is a key predictor of the rate of CNS penetration and, consequently, the onset of action. Hexobarbital is known for its relatively fast onset and short duration of action, which can be explained by its specific lipophilicity profile. wikipedia.org
By establishing a quantitative relationship between chromatographic retention and these PK/PD parameters, researchers can build models that predict the in vivo behavior of new barbiturate derivatives based on simple chromatographic experiments.
Table 3: Preclinical Pharmacokinetic Parameters of Hexobarbital Enantiomers in Rats
| Parameter | (+)-Hexobarbital | (-)-Hexobarbital |
|---|---|---|
| Half-life (t½) | 13.4 ± 0.8 min | 16.7 ± 0.6 min |
| Intrinsic Clearance (CLint) | 2947 ± 358 ml min⁻¹ kg⁻¹ | 411 ± 65 ml min⁻¹ kg⁻¹ |
Data from a study on the disposition of hexobarbital enantiomers in the rat. nih.gov
Analytical Methodologies for Hexobarbital Sodium and Its Metabolites
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the analysis of hexobarbital (B1194168) and its metabolites, enabling their separation from complex mixtures. Various chromatographic methods offer different advantages in terms of speed, resolution, and sensitivity.
Gas Chromatography (GC) with Selective Detection
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like hexobarbital. thermofisher.com For the analysis of barbiturates, GC is often coupled with a mass spectrometer (GC-MS), which provides high selectivity and sensitivity. wa.gov
Research has demonstrated the use of GC for the rapid analysis of a mixture of five common barbiturates, including hexobarbital, with a separation time of approximately 1.2 minutes. thermofisher.com In forensic toxicology, GC-MS is a standard method for the confirmation of barbiturates in biological specimens like blood, urine, and tissue homogenates. wa.gov The process often involves a liquid-liquid extraction (LLE) to isolate the compounds, followed by chemical derivatization to improve their chromatographic properties. wa.gov For instance, methylation using iodomethane/tetramethylammonium hydroxide (B78521) has been employed for the GC-MS analysis of barbiturates in urine. nih.gov
A highly sensitive and specific assay using GC combined with electron capture negative ion chemical ionization mass spectrometry has been developed for the enantiospecific quantification of hexobarbital and its metabolites. nih.gov This method involves derivatization with pentafluorobenzyl and trimethylsilyl (B98337) groups after solid-phase extraction from plasma and urine. nih.gov The use of an internal standard, such as d5-pentobarbital or methylphenobarbital, is common to ensure accurate quantification. nih.govuu.nl
Table 1: Exemplary GC Conditions for Hexobarbital Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | β-DEX™ 120, 30 m × 0.25 mm I.D., 0.25 μm | J & W DB-5, 13 m (5% phenyl polysiloxane phase) |
| Oven Temperature | 210 °C | Not specified |
| Injector Temperature | 300 °C | Not specified |
| Detector | FID, 300 °C | Mass Spectrometer (HP 5970 MSD) |
| Carrier Gas | Helium, 20 cm/sec @ 275 °C | Not specified |
| Injection | 100:1 split | Not specified |
| Reference | sigmaaldrich.com | nih.gov |
Thin-Layer Chromatography (TLC) for Metabolite Profiling
Thin-layer chromatography (TLC) is a versatile and cost-effective technique that has been employed for the separation and identification of hexobarbital and its metabolites. uad.ac.idanalyticaltoxicology.com It is particularly useful for screening purposes and for the analysis of substances that require post-chromatographic chemical treatment for detection. analyticaltoxicology.com
New TLC methods have been developed to study the metabolism of hexobarbital enantiomers and their stereoselective metabolism. ebi.ac.uk The technique has been used to identify at least six metabolites of hexobarbital. annualreviews.org Preparative TLC can be used to isolate drug metabolites in larger quantities for further structural elucidation or biological activity evaluation. analyticaltoxicology.com While modern HPTLC (High-Performance Thin-Layer Chromatography) offers improved sensitivity and reproducibility, even simple TLC remains a valuable tool in many analytical laboratories. uad.ac.id
Spectroscopic Identification and Quantification
Spectroscopic methods are essential for both the identification and quantification of hexobarbital sodium. They are often used in conjunction with chromatographic techniques for definitive analysis.
Ultraviolet Spectrophotometry Applications
Ultraviolet (UV) spectrophotometry is a well-established method for the quantification of barbiturates. The analysis is often carried out in a buffered solution at a specific pH. For hexobarbital, the peak absorption is observed between 238-244 nm in a buffer solution of pH 9.5. ethz.ch In 0.1 N sodium hydroxide, the peak absorption shifts to 242-252 nm. ethz.ch
While UV spectrophotometry is a straightforward and accessible technique, it can be challenging to distinguish between individual barbituric acid derivatives due to their similar absorption spectra. ethz.ch Therefore, it is often combined with a separation technique like HPLC, where the UV detector measures the absorbance of the eluting compounds. nyc.gov For instance, in an HPLC method for barbiturates, detection can be set at 254 nm. sigmaaldrich.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a highly sensitive and specific analytical technique that provides detailed structural information about molecules by measuring their mass-to-charge ratio. It is frequently coupled with chromatographic methods like GC and LC for the analysis of hexobarbital and its metabolites.
In the analysis of hexobarbital enantiomers and their metabolites by GC-MS, electron capture negative ion chemical ionization can be used. nih.gov This technique produces intense negative ion spectra, where the base peak often corresponds to the [M-pentafluorobenzyl]⁻ anion for derivatized compounds. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the qualitative and quantitative analysis of multiple barbiturates in biological fluids. nih.gov This method often employs an electrospray ionization (ESI) source and operates in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. researchgate.net The limits of detection for hexobarbital using LC-MS/MS can be as low as 0.5 ng/mL in human whole blood. nih.gov The fragmentation patterns observed in the MS/MS spectra are used for definitive identification of the compounds. hmdb.ca
LC-MS and LC-ESI-MS/MS for Biological Matrix Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), has become the gold standard for the analysis of hexobarbital and its metabolites in biological samples such as plasma, urine, and tissue homogenates.
A key advantage of LC-MS/MS is its ability to provide structural information and high selectivity through the monitoring of specific precursor-to-product ion transitions. For hexobarbital, the precursor ion [M-H]⁻ is often observed at m/z 235 under negative ionization conditions. This precursor ion is then fragmented to produce characteristic product ions for quantification.
The primary metabolites of hexobarbital include 3'-hydroxyhexobarbital (B1209205) and 3'-ketohexobarbital. The analysis of these metabolites is essential for understanding the metabolic pathways of the parent drug. An LC-ESI-MS/MS method has been developed for the simultaneous determination of these compounds in rat liver microsomes. In this method, the precursor ion for both 3'-hydroxyhexobarbital and 3'-ketohexobarbital is [M-H]⁻ at m/z 251 and m/z 249, respectively.
Sample preparation is a critical step to remove interferences from the biological matrix. Techniques such as liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or solid-phase extraction (SPE) are commonly employed to isolate and concentrate the analytes before LC-MS/MS analysis.
The chromatographic separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in a gradient elution mode to achieve optimal separation of the parent drug and its metabolites.
Table 1: LC-MS/MS Parameters for the Analysis of Hexobarbital and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Hexobarbital | 235 | 192 | Negative ESI |
| 3'-Hydroxyhexobarbital | 251 | 208 | Negative ESI |
| 3'-Ketohexobarbital | 249 | 206 | Negative ESI |
Advanced Method Development and Validation for Research Applications
The development and validation of analytical methods for research applications must adhere to stringent guidelines to ensure the reliability and reproducibility of the data. This process involves optimizing various parameters of the LC-MS/MS system and demonstrating the method's performance characteristics.
Method development focuses on optimizing sample extraction efficiency, chromatographic resolution, and mass spectrometric sensitivity. This includes selecting the appropriate extraction solvent, pH, and SPE sorbent, as well as fine-tuning the mobile phase composition, gradient profile, and column temperature. For the mass spectrometer, parameters such as the capillary voltage, cone voltage, and collision energy are optimized for each analyte to maximize the signal intensity.
Method validation is performed to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples to check for interferences at the retention times of the analytes.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range for hexobarbital in rat liver microsomes has been established from 0.5 to 50 µM.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. These are determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). For the analysis of hexobarbital and its metabolites, intra- and inter-day precision values are typically required to be within 15%.
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution.
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.
Stability: The stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature stability, and long-term storage stability).
Table 2: Summary of Method Validation Parameters for Hexobarbital Analysis
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration |
| Precision (RSD%) | ≤ 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by internal standard |
| Stability | No significant degradation under tested conditions |
The development of robust and validated LC-MS/MS methods is indispensable for conducting high-quality research on the pharmacokinetics and metabolism of hexobarbital.
Future Directions and Emerging Research Avenues in Hexobarbital Sodium Studies
Elucidation of Specific Enzymatic Mechanisms and Genetic Variations Affecting Metabolism
Future research is poised to further unravel the intricate enzymatic pathways and genetic factors that govern the metabolism of hexobarbital (B1194168) sodium. The duration of action of hexobarbital is largely determined by its rate of metabolic breakdown in the liver, primarily by cytochrome P450 (CYP) enzymes.
Key areas of investigation include:
CYP Isoform Specificity: While it is known that the CYP2C subfamily is involved, pinpointing the precise contribution of individual isoforms, such as CYP2C9 and CYP2C19, remains an active area of research. mdpi.comnih.gov Studies have shown that CYP2C19 plays a role in the metabolism of some barbiturates. nih.govpharmgkb.org Understanding the specific roles of these enzymes is crucial for predicting drug-drug interactions and individual variability in response.
Genetic Polymorphisms: Genetic variations within the CYP2C19 gene can lead to significant inter-individual and inter-ethnic differences in drug metabolism. koreascience.krannualreviews.org For instance, individuals classified as "poor metabolizers" due to certain genetic variants may experience prolonged effects of hexobarbital. koreascience.kr Future studies will likely focus on identifying novel genetic markers and their functional consequences on hexobarbital metabolism. This knowledge could pave the way for personalized medicine approaches in research settings.
Enzyme Induction and Inhibition: Hexobarbital itself has been used as a tool to study the induction and inhibition of hepatic microsomal enzymes. sci-hub.stoup.comcapes.gov.brnih.govnih.gov For example, co-administration with substances like phenobarbital (B1680315) can shorten hexobarbital-induced sleep time by inducing the enzymes responsible for its metabolism. oup.comnih.gov Conversely, certain compounds can inhibit these enzymes, prolonging the effects of hexobarbital. nih.gov Research continues to explore the mechanisms by which various compounds modulate the activity of these drug-metabolizing enzymes, using hexobarbital as a sensitive probe. sci-hub.stnih.gov
A study on the stereoselective disposition of hexobarbital found a relationship between its metabolism and the S-mephenytoin polymorphism, which is linked to CYP2C19 activity, in both Caucasian and Chinese subjects. pharmgkb.org
Development of Novel Experimental Paradigms for Neuropharmacological Research
Hexobarbital sodium's well-characterized effects on the central nervous system make it a valuable tool for developing and validating new experimental models in neuropharmacology.
Emerging research avenues include:
Probing GABAergic Systems: Hexobarbital, like other barbiturates, exerts its effects primarily by potentiating the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. wikipedia.organnualreviews.org This is achieved by binding to the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuron. wikipedia.org Researchers are utilizing hexobarbital to investigate the subtleties of GABA-A receptor function and to screen for new compounds that modulate this system. A comparative study on isolated single neurons demonstrated that hexobarbital augments the GABA-induced chloride current. nih.gov
Models of Sedation and Anesthesia: The dose-dependent sedative and hypnotic effects of hexobarbital are used to create animal models for studying the mechanisms of sleep and anesthesia. unido.org The "hexobarbital sleeping time" test is a classic method used to assess the central nervous system depressant effects of various compounds. sci-hub.stoup.comcapes.gov.brnih.govnih.govunido.org For instance, the potentiation of hexobarbital-induced sleeping time is a common measure in the pharmacological evaluation of plant extracts and new chemical entities. researchgate.netnii.ac.jpnih.govpmda.go.jp
Investigating Drug Interactions: The interaction of hexobarbital with other psychoactive substances is an area of ongoing research. For example, studies have examined how cholinergic agents can modulate the hypnotic action of hexobarbital. tennacadsci.org These investigations provide insights into the complex interplay of different neurotransmitter systems in the brain.
Bioavailability and Formulation Science from a Research Perspective
While not aimed at clinical use, research into the bioavailability and formulation of this compound offers valuable insights for pharmaceutical science. The focus here is on understanding the fundamental principles that govern drug absorption, distribution, and delivery, using hexobarbital as a model compound.
Key research interests include:
Improving Bioavailability: Although this compound is water-soluble, the free acid form has poor solubility, which can affect its absorption. ru.nl Research into solid dispersions and other formulation strategies aims to enhance the bioavailability of poorly soluble compounds. google.com While not for therapeutic application of hexobarbital, these studies contribute to the broader knowledge of drug delivery.
Novel Drug Delivery Systems: The development of novel drug delivery systems, such as nanoparticles and liposomes, is a major focus in pharmaceutical research. nih.govjptcp.comscienceopen.com These systems can improve drug targeting, control release, and enhance stability. nih.govjptcp.com Hexobarbital could potentially be used as a model drug to evaluate the performance of these new delivery technologies.
Prodrug Approaches: The synthesis of prodrugs is another strategy to overcome bioavailability challenges. capes.gov.br In this approach, a temporary chemical modification is made to the drug molecule to improve its physicochemical properties. Research in this area could explore the design of hexobarbital prodrugs to better understand the principles of prodrug design and activation.
Role of this compound in Comparative Barbiturate (B1230296) Pharmacology Research
This compound serves as an important reference compound in comparative studies of barbiturates, helping to elucidate the structure-activity relationships within this class of drugs.
Comparative research involving hexobarbital often focuses on:
Potency and Efficacy: Studies compare the potency and efficacy of different barbiturates in producing various pharmacological effects, such as sedation, anesthesia, and anticonvulsant activity. nih.govacnp.orgjst.go.jp For example, a study comparing several barbiturates found the order of potency for GABA-mimetic action to be secobarbital > pentobarbital (B6593769) > hexobarbital > phenobarbital. nih.gov
Mechanism of Action: While all barbiturates interact with the GABA-A receptor, there are subtle differences in their mechanisms of action. annualreviews.org Comparative studies using compounds like hexobarbital help to dissect these differences and understand how variations in chemical structure translate into different pharmacological profiles. acnp.org
Metabolic Pathways: Comparing the metabolic pathways of different barbiturates provides insights into the influence of chemical structure on drug metabolism. annualreviews.org For instance, the rate of hydroxylation can vary significantly among different barbiturates, affecting their duration of action.
These comparative studies are essential for understanding the broader pharmacological principles that govern the actions of barbiturates and for the rational design of new molecules with more specific effects. jst.go.jpunodc.org
Table of Compounds
| Compound Name |
| This compound |
| Phenobarbital |
| Secobarbital |
| Pentobarbital |
| S-mephenytoin |
| Diazepam |
| Atropine methyl bromide |
| Atropine sulfate (B86663) |
| Pilocarpine hydrochloride |
| Barbital (B3395916) sodium |
| Thiopental sodium |
Interactive Data Table: Comparative Potency of Barbiturates on GABA-A Receptors
| Barbiturate | Potency for GABA-Mimetic Action |
| Secobarbital | Most Potent |
| Pentobarbital | |
| Hexobarbital | |
| Phenobarbital | Least Potent |
Data sourced from a comparative study on isolated single neurons. nih.gov
Q & A
Q. What are the primary pharmacological applications of hexobarbital sodium in experimental settings?
this compound is widely used as an intravenous anesthetic in preclinical studies and as a laboratory standard for investigating barbiturate pharmacology. Its rapid onset and short duration of action make it suitable for acute anesthesia models in rodents. Pharmacologically, it acts as a GABAA receptor agonist, enhancing inhibitory neurotransmission . In vitro, concentrations of 10<sup>-5</sup>–10<sup>-3</sup> M exhibit dose-dependent suppression of muscle contractility and ion permeability in guinea pig tissue models, mimicking effects seen with other CNS depressants like quinidine .
Q. How should researchers design pharmacokinetic studies to evaluate this compound’s distribution and tolerance?
Key considerations include:
- Infusion protocols : Continuous intravenous infusion (e.g., tail vein in rats) to maintain EEG-defined anesthetic thresholds (e.g., "silent second") .
- Tissue sampling : Post-decapitation collection of blood, brain, muscle, and fat tissues to quantify redistribution patterns. Fat tissue serves as a long-term depot, while muscle acts as a temporary storage compartment .
- Tolerance assessment : Monitor brain concentration increases over time (e.g., 40% rise after 30 minutes to maintain anesthesia) .
Table 1 : Pharmacokinetic Parameters in Rats (Adapted from )
| Parameter | Value at 30 min | Value at 120 min |
|---|---|---|
| Brain concentration | 40% increase | Not reported |
| Fat tissue accumulation | Linear increase | Continued linear |
| Muscle tissue plateau | 60 min | Stable thereafter |
Q. What analytical methods are recommended for quantifying this compound in biological samples?
Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard. For enantiomer-specific analysis, use deuterium-labeled internal standards (e.g., S-(+)-(5-<sup>2</sup>H3)-hexobarbital) and derivatization techniques (pentafluorobenzyl/trimethylsilyl) to enhance sensitivity. This approach achieves detection limits in the ng/mL range for plasma and urine .
Advanced Research Questions
Q. How does hepatic impairment alter this compound’s pharmacokinetics, and what methodological adjustments are needed for such studies?
In acute hepatitis patients, hexobarbital’s elimination half-life increases by ~88% (490 ± 186 min vs. 261 ± 69 min in healthy subjects), and clearance decreases significantly. Experimental adjustments include:
- Prolonged monitoring : Extend sampling windows to account for delayed metabolism.
- Post-recovery analysis : Repeat studies after clinical recovery (normal bilirubin/transaminase levels) to assess residual metabolic deficits .
Table 2 : Hepatic Impact on Pharmacokinetics (Adapted from )
| Parameter | Acute Hepatitis | Post-Recovery | Healthy Controls |
|---|---|---|---|
| Half-life (min) | 490 ± 186 | 320 ± 110 | 261 ± 69 |
| Clearance (mL/min/kg) | 1.2 ± 0.4 | 2.1 ± 0.6 | 3.5 ± 1.0 |
Q. What mechanisms underlie stereoselective disposition of hexobarbital enantiomers, and how do CYP polymorphisms influence this?
The R-(-)-enantiomer is metabolized 5–6 times faster than S-(+)-hexobarbital in CYP2C19 extensive metabolizers (EMs), primarily via 3′-hydroxylation and ring cleavage. In poor metabolizers (PMs), S-(+)-enantiomer clearance doubles due to compensatory pathways. CYP2C19 genotype critically determines metabolic efficiency, necessitating phenotyping (e.g., S-mephenytoin 4-hydroxylation assay) in study populations .
Q. How do contradictory findings on hexobarbital’s ion permeability effects arise across experimental models?
Discrepancies often stem from model-specific factors:
- In vitro vs. in vivo : Isolated guinea pig tissues show moderate suppression of ion permeability at 10<sup>-5</sup>–10<sup>-3</sup> M , whereas in vivo redistribution to fat/muscle masks these effects .
- Species differences : Rats exhibit acute tolerance via brain concentration adaptation , while human hepatocytes highlight CYP-driven metabolism .
Q. What advanced techniques enable enantiospecific metabolic pathway analysis?
- Pseudoracemic dosing : Administer differentially labeled enantiomers (e.g., <sup>2</sup>H3-R-(-)-hexobarbital + S-(+)-hexobarbital) to track individual fate in blood/urine .
- Negative ion chemical ionization MS : Enhances sensitivity for detecting hydroxylated and keto metabolites .
Methodological Best Practices
- Reproducibility : Document infusion rates, anesthesia criteria (e.g., EEG "silent second"), and tissue sampling intervals .
- Ethical compliance : Adhere to IACUC protocols for prolonged anesthesia and tissue collection.
- Data reporting : Use CONSORT-like guidelines for pharmacokinetic studies, including clearance, volume of distribution, and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
